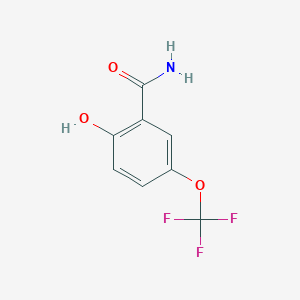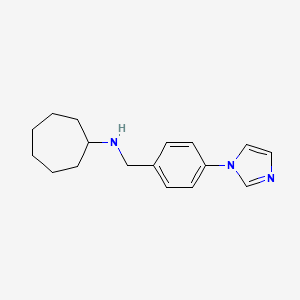![molecular formula C9H10F3NO B6318394 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol CAS No. 1595889-36-3](/img/structure/B6318394.png)
1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanol moiety
Mécanisme D'action
Mode of Action
Based on the mode of action of similar compounds, it is likely that this compound interacts with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to cell death .
Pharmacokinetics
The strength of the carbon-fluorine bond in trifluoromethyl-containing compounds generally confers stability, suggesting that this compound may have good bioavailability .
Result of Action
Based on the action of similar compounds, it can be inferred that this compound may lead to cell death by disrupting energy production through the inhibition of mitochondrial complex i .
Action Environment
It is known that the physicochemical properties of fluorine and the unique characteristics of the pyridine moiety in trifluoromethylpyridine compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as transition metal-mediated trifluoromethylation reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as lithiation followed by trapping with electrophiles in batch processes are often employed . The use of heterogeneous catalysts like Amberlyst-70 can also offer eco-friendly attributes and simplify reaction workup .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Comparaison Avec Des Composés Similaires
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the propanol moiety.
Trifluoromethyl ethers: Contain the trifluoromethyl group but differ in their overall structure and properties.
Uniqueness: 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol is unique due to the combination of the trifluoromethyl group, pyridine ring, and propanol moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications. Its ability to enhance pharmacokinetic properties and interact with biological targets sets it apart from other similar compounds .
Propriétés
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-8(14)7-4-3-6(5-13-7)9(10,11)12/h3-5,8,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJFLSAFBXHFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318337.png)
![Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine](/img/structure/B6318341.png)
![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318357.png)





![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318410.png)


